Chemical structure and physical properties of 1-Bromo-5-nitroisoquinoline
Chemical structure and physical properties of 1-Bromo-5-nitroisoquinoline
Technical Whitepaper: Chemical Architecture, Physical Properties, and Synthetic Methodologies of 1-Bromo-5-nitroisoquinoline
1. Executive Summary As a Senior Application Scientist in medicinal chemistry and materials science, I frequently leverage highly functionalized heterocycles to construct complex molecular architectures. 1-Bromo-5-nitroisoquinoline (CAS: 96630-53-4) represents a premier bifunctional building block. This whitepaper provides an in-depth technical analysis of its structural causality, physical properties, and self-validating synthetic protocols designed for rigorous laboratory environments.
2. Chemical Structure & Molecular Architecture The utility of 1-Bromo-5-nitroisoquinoline stems from the synergistic electronic effects of its substituents[1].
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C1-Bromine (Electrophilic Hub): The C1 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This reactivity is driven by the adjacent N2 imine nitrogen, which stabilizes the anionic Meisenheimer complex during nucleophilic attack[1].
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C5-Nitro Group (Electron-Withdrawing & Masked Amine): The nitro group at C5 exerts strong inductive (-I) and resonance (-M) effects. This further depletes electron density from the isoquinoline core, amplifying the electrophilicity of C1[1]. Post-functionalization at C1, the C5-nitro group can be selectively reduced to an amine, providing a handle for subsequent amide bond formation in drug discovery libraries.
Figure 1: Reactivity map of 1-Bromo-5-nitroisoquinoline highlighting key functional sites.
3. Physical Properties The physical properties of 1-Bromo-5-nitroisoquinoline are dictated by its planar aromatic structure and the strong dipole moments induced by the nitro and bromo substituents. The compound presents as a solid with a relatively high melting point due to strong intermolecular π-π stacking and dipole-dipole interactions in the crystal lattice[2].
| Property | Value |
| CAS Number | 96630-53-4[3] |
| Molecular Formula | C9H5BrN2O2[3] |
| Molecular Weight | 253.05 g/mol [3] |
| Appearance | Solid[1] |
| Melting Point | 187–188 °C[2] |
| Canonical SMILES | O=C1=CC=CC2=C(Br)N=CC=C12[3] |
4. Experimental Protocols & Synthetic Methodologies To ensure high scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explained to allow researchers to troubleshoot and adapt the methodology seamlessly.
Protocol A: Classical Halogenation via Phosphorus Oxybromide (POBr3) This is the most robust and scalable method for synthesizing 1-bromo-5-nitroisoquinoline from 5-nitroisoquinolin-1(2H)-one[1]. Causality: The starting material exists in a lactam-lactim tautomeric equilibrium. The lactam oxygen attacks the highly electrophilic phosphorus of POBr3, forming a phosphorodibromidate leaving group. The liberated bromide ion then attacks the C1 position, restoring aromaticity and expelling the phosphate byproduct[1].
Step-by-Step Methodology:
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Reaction Assembly: Charge a dry, round-bottom flask with 5-nitroisoquinolin-1(2H)-one (0.5 g, 2.6 mmol) and POBr3 (5.0 g, 17 mmol)[1]. Causality: The large excess of POBr3 acts as both the halogenating reagent and the solvent/flux once melted.
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Thermal Activation: Heat the mixture to 110–120 °C for 2 hours under a nitrogen atmosphere[1]. Causality: Elevated temperature is required to melt the POBr3 (mp ~56 °C) and overcome the activation energy for the formation of the Vilsmeier-type intermediate.
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Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 50 g)[1]. Causality: The ice quench safely hydrolyzes unreacted POBr3 into water-soluble phosphoric and hydrobromic acids, preventing violent exothermic runaway.
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Neutralization: Slowly add aqueous ammonia (NH3) to the aqueous suspension until the pH reaches ~7-8[1]. Causality: Neutralization prevents the protonation of the isoquinoline N2 nitrogen, ensuring the product remains entirely insoluble and precipitates fully.
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Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with distilled water and ethyl acetate, then dry under high vacuum to afford 1-bromo-5-nitroisoquinoline (m.p. 187–188 °C)[1],[2].
Figure 2: Step-by-step classical synthesis workflow of 1-Bromo-5-nitroisoquinoline via POBr3.
Protocol B: Modern Phosphonium-Mediated C-H Halogenation For late-stage functionalization where harsh POBr3 conditions are not tolerated, a designed phosphine reagent can be utilized[4]. Causality: This method leverages a pre-formed phosphonium salt to selectively activate the isoquinoline core, allowing for milder displacement by a halide nucleophile.
Step-by-Step Methodology:
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Reagent Mixing: In a dry vial, combine (5-nitroisoquinolin-1-yl)diphenyl(6-(trifluoromethyl)pyridin-3-yl)phosphonium trifluoromethanesulfonate (131 mg, 0.20 mmol), Lithium Bromide (LiBr) (69 mg, 0.80 mmol), and Trifluoromethanesulfonic acid (TfOH) (18 µL, 0.20 mmol) in anhydrous 1,4-Dioxane (2 mL)[4].
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Heating: Heat the reaction mixture to 80 °C for 24 hours[4]. Causality: TfOH ensures the system remains acidic enough to facilitate the displacement, while LiBr provides the nucleophilic bromide source.
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Purification: Concentrate the mixture and purify via flash column chromatography (silica gel) to isolate the target compound[4].
5. Analytical Characterization Accurate characterization is critical for validating the structural integrity of the synthesized batch.
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Nuclear Magnetic Resonance (NMR): The electron-withdrawing imine nitrogen substantially affects the chemical shifts of nearby protons[1]. The 1H NMR spectrum will exhibit distinct downfield shifts, particularly for the protons on the nitro-bearing aromatic ring. Literature values confirm key multiplet signals in the aromatic region (δ 7.7–8.7 ppm) corresponding to the five protons of the isoquinoline core[2].
6. References
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Product Class 5: Isoquinolines , Thieme Connect. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2PghawOmoZOjT4oB1pIPcwSujqDJ080k38tH7c_uwcLIeEgyiTorgRAMuf3iZWcABTjbequkUcIY8oPCxmmGfiIz1xn17RGQ9NSHVR_e-ne-DMT_Tw2PC-5HQmemSP18YrG8ScecXIKNGCc4jUPmxsL1_adt5I0l8eUN0zysxyoejFn_wM1aEzA==]
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Selective Halogenation of Pyridines Using Designed Phosphine Reagents , ChemRxiv (Amazon S3). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8eYO2jttjDwRaW9e8KxHNAdte156Sdi-r2ouNIFPndoCzY5MVh4XaIwEZMi86xP3A4g3fszqTK8obMbhulz2anavD7qjJ4cZ2tAZvzgEm_vgl3bnG5URfei143-7VBB1pAvZP_zERayCELVzm-byG8r_DbWl_Uy29U6jcC38hFbArrc40__hlwYwV6eBEE5sWZIgKDM3O963y4h3vfiT90ZP09JDkhnmsIt3A52FnFVlZaeFzCW8vzw9DqRwgwuztnSfCBi4ovHL6]
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1-BROMO-5-NITROISOQUINOLINE , Fluorochem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCdTyQA0xioNV0QL4W5ZoN0ACYPXn0B6KPLYjpazR_OBHInuGiI1o0owhInqHn_Hgkl-gr-ztPQWvdHl5txFQQst9yx3lp64KEb3dh4uQwNz_In-dRhxzOsos2sjq2tESXuHBG]
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Synthesis of 1-bromo-5-nitro isoquinoline , PrepChem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-bx0GTujTSuyEN5qEkylSn2ykEXxDjhVvtlGi4SqyeQUEhDvSRSGZ_ZtA7tBTH0waevs7N_mQCbhpi7e-OY-_s66WsoJTC8fj67C7CKBW8jB8p5p9c3uYYuH8Qjwg8pAuEiBdgP-4O6YU8C08hPn-6A==]
